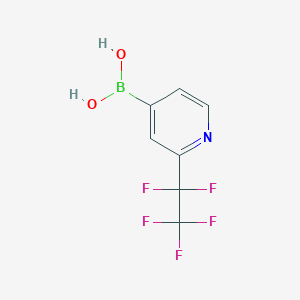![molecular formula C14H23NO4 B8050431 Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8050431.png)
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate is a fascinating organic compound with notable applications in synthetic chemistry and potential implications in medicinal chemistry. The compound features a bicyclo[3.1.1]heptane skeleton, which is a fused ring system contributing to its unique structural properties.
準備方法
Synthetic routes and reaction conditions: The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate generally involves a multi-step reaction sequence. One common method starts with the Diels-Alder reaction between 1,3-butadiene and a substituted cyclopentadiene, followed by functional group interconversions to introduce the tert-butoxycarbonyl (Boc) protected amine and ester functionalities.
Industrial production methods
Industrial synthesis might focus on optimizing yield and purity by refining the reaction conditions, such as temperature, solvent choice, and the use of catalysts. Large-scale production often leverages flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of reactions:
Oxidation
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can undergo oxidation reactions to form various derivatives.
Reduction
The compound can be reduced under hydrogenation conditions, potentially modifying the ester or Boc group.
Substitution
Nucleophilic or electrophilic substitution reactions can occur at specific positions of the bicyclo[3.1.1]heptane ring.
Common reagents and conditions
Typical reagents include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles/electrophiles (e.g., alkyl halides, Grignard reagents). Reaction conditions vary but often include an inert atmosphere, controlled temperatures, and specific solvents.
Major products
Reactions with this compound often yield derivatives with altered functional groups, which can then be used in further synthetic steps or applications.
科学的研究の応用
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate has a range of scientific research applications:
Chemistry
It is used as an intermediate in the synthesis of more complex molecules and can serve as a building block in organic synthesis.
Biology
The compound's structure makes it a useful probe in studying biochemical pathways and interactions, particularly when tagged with fluorescent or radioactive labels.
Medicine
Potential pharmaceutical applications include its role as a precursor for drug candidates, particularly in antiviral or anticancer research.
Industry
Its unique properties may make it valuable in materials science, including the development of novel polymers and nanomaterials.
作用機序
The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to active sites, leading to inhibition or activation of biological processes. Pathways affected by this compound can include signal transduction, metabolic regulation, and protein synthesis.
類似化合物との比較
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate can be compared to similar compounds with bicyclic structures or those containing Boc-protected amine groups. Examples include:
Methyl 5-amino-2,2-dimethylbicyclo[3.1.1]heptane-1-carboxylate
This compound shares the bicycloheptane core but lacks the Boc protection, which can affect its reactivity and applications.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylate
Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[31
特性
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(17)15-14-7-5-6-13(8-14,9-14)10(16)18-4/h5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFBUFFXNAGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
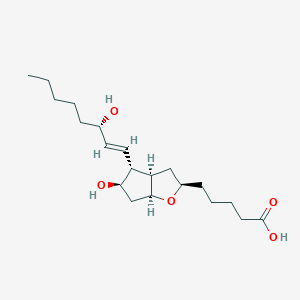
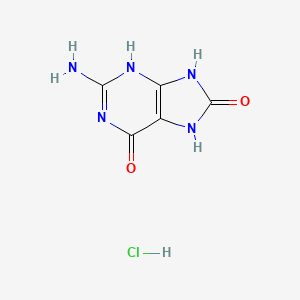
![(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8050374.png)
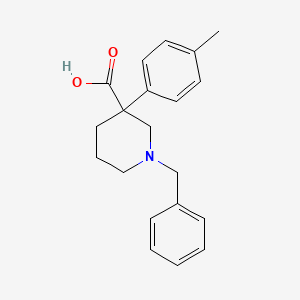
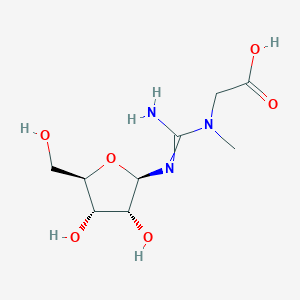
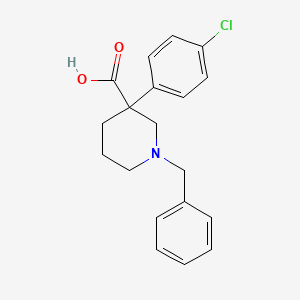
![[3-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]phenyl]methyl-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B8050404.png)
![6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B8050412.png)
![1-O-benzyl 7-O-tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-1,7-dicarboxylate](/img/structure/B8050419.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050438.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)
